Methylglucamine antimonate

Description

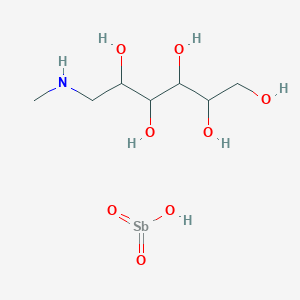

Methylglucamine antimonate (CAS 133-51-7), also known as meglumine antimonate or Glucantime®, is a pentavalent antimonial (Sb⁵⁺) compound used as a first-line treatment for leishmaniasis. It is synthesized by reacting antimony with N-methyl-D-glucamine, a carbohydrate derivative. Structurally, it exists as a complex mixture of oligomers in aqueous solution, with a molar ratio of antimony to N-methyl-D-glucamine of approximately 1:1.37 . Key properties include:

- Molecular formula: C₇H₁₈NO₈Sb

- Molecular weight: 365.98–383.995 g/mol (varies due to oligomeric forms)

- Solubility: Highly soluble in water, insoluble in ethanol, chloroform, and ether

- Stability: Undergoes hydrolysis in solution, leading to less complex species over time .

Clinically, it is administered intralesionally or intramuscularly, with demonstrated efficacy in canine tegumentary leishmaniasis (86.6% cure rate) and human cutaneous leishmaniasis . However, systemic administration is ineffective, highlighting route-dependent activity .

Properties

IUPAC Name |

hydroxy(dioxo)-λ5-stibane;6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYVDXPYVPAAQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO8Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Antimony Pentoxide Colloid

Antimony trioxide (Sb₂O₃) is oxidized with hydrogen peroxide (H₂O₂) in the presence of meglumine, which stabilizes the colloidal suspension:

Key Parameters :

Reaction with Meglumine Aqueous Solution

The colloidal Sb₂O₅ is reacted with meglumine under controlled conditions:

Optimized Conditions :

| Parameter | Range | Optimal Value |

|---|---|---|

| Mass Ratio (Sb₂O₅:Meglumine) | 1:0.5 – 1:3 | 1:1 – 1:2 |

| Temperature | 30–120°C | 50–100°C |

| pH | 4.0–9.0 | 5.0–8.0 |

| Reaction Medium | Aqueous | — |

Advantages :

Purification via Solvent Crystallization

The crude product is purified using:

-

Solvents : Methanol, ethanol, or acetone (acetone preferred)

-

Crystallization Temperature : 0–5°C

Typical Purification Protocol :

-

Cool reaction mixture to 30°C.

-

Filter through 0.22 μm membrane.

-

Add acetone (5:1 v/v) to filtrate.

-

Crystallize at 0°C for 2 hours.

Comparative Analysis of Synthesis Methods

| Parameter | Traditional (SbCl₅) | Modern (Sb₂O₅ Colloid) |

|---|---|---|

| Antimony Source | SbCl₅ | Sb₂O₃ |

| Solvent | Chloroform | Water |

| Byproducts | KCl, HCl | None |

| Reaction Temperature | 0–5°C | 50–100°C |

| Environmental Impact | High | Low |

| Scalability | Limited | High |

Critical Process Optimization Strategies

Colloid Stability Enhancement

Reaction Kinetics

pH-Dependent Product Quality

| pH Range | Purity (%) | Crystallinity |

|---|---|---|

| 4.0–5.0 | 82–85 | Low |

| 5.5–6.5 | 92–95 | High |

| 7.0–8.0 | 89–91 | Moderate |

Industrial-Scale Implementation

A representative production batch yields:

-

Input :

-

Sb₂O₃: 47.3 kg

-

Meglumine: 111.2 kg (21.2 kg in colloid + 90 kg in reaction)

-

H₂O₂: 20 kg (35% solution)

-

-

Output :

Process Economics :

-

Raw Material Cost: $12.50/kg product

-

Energy Consumption: 15 kWh/kg

-

Waste Treatment Cost: $0.80/kg (vs. $4.20/kg for SbCl₅ method).

Environmental and Regulatory Considerations

The modern method aligns with green chemistry principles:

Biological Activity

Methylglucamine antimonate, commonly known as meglumine antimoniate (MA), is a pentavalent antimonial compound primarily used in the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, safety, and associated biological effects through diverse research findings.

This compound exerts its therapeutic effects through several proposed mechanisms:

- Prodrug Activation : It is believed that MA acts as a prodrug that is metabolized into its more toxic trivalent form (Sb III), which is responsible for its antileishmanial activity. This conversion is crucial for the drug's efficacy against Leishmania parasites .

- Oxidative Stress Induction : MA has been shown to induce oxidative stress in mammalian cells, leading to DNA damage. This occurs through the oxidation of nitrogenous bases, which can result in mutagenic effects. The drug promotes the production of reactive oxygen species (ROS) and alters the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Inhibition of Metabolic Pathways : The drug interferes with fatty acid β-oxidation and glycolysis in Leishmania amastigotes, leading to decreased ATP levels within the parasite .

Efficacy in Clinical Studies

This compound has been evaluated extensively in clinical settings for its efficacy against visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL):

- Visceral Leishmaniasis : A clinical trial comparing MA to amphotericin B deoxycholate showed comparable efficacy. The cure rates were 94.1% for MA and 94% for amphotericin B based on intention-to-treat analysis, indicating that both treatments are effective options for VL .

- Cutaneous Leishmaniasis : In a systematic review involving intralesional administration of MA, a global cure rate of 75% was reported, with some studies showing even higher rates (up to 87%) with minimal systemic side effects .

Safety Profile

While this compound is effective, it is associated with various adverse events:

- General Side Effects : Patients treated with MA often report adverse events, including toxicity that can impact treatment adherence. Serious adverse events were similarly observed in studies comparing MA with amphotericin B .

- Mutagenicity Concerns : Research indicates that MA can induce DNA damage and exhibit mutagenic potential under certain conditions. This raises concerns about the long-term safety of the drug, particularly in vulnerable populations .

Table 1: Efficacy Comparison of Methylglucamine Antimoniate and Amphotericin B

| Treatment Type | Cure Rate (%) | Serious Adverse Events (%) |

|---|---|---|

| Methylglucamine Antimoniate | 94.1 | Similar to amphotericin B |

| Amphotericin B | 94 | Similar to MA |

Table 2: Antioxidant Enzyme Activity Changes Post-Treatment

| Treatment Group | SOD Activity (U/mL) | CAT Activity (U/mL) | GPx Activity (U/mL) |

|---|---|---|---|

| Negative Control | Baseline | Baseline | Baseline |

| MA Treatment | Increased | Increased | Decreased |

| Leishmania Infection + MA Treatment | Further Increased | Increased | Further Decreased |

Scientific Research Applications

Leishmaniasis Treatment

Methylglucamine antimonate is predominantly used to treat various forms of leishmaniasis, including visceral, cutaneous, and mucocutaneous types. It acts as a leishmanicide, effectively targeting the parasites responsible for the disease.

- Efficacy : A clinical study comparing this compound with amphotericin B deoxycholate in pediatric patients with visceral leishmaniasis reported similar efficacy rates. The cure rate was approximately 94% for both treatments, indicating that this compound is a viable alternative to amphotericin B .

- Dosage and Administration : The standard dosage ranges from 300 mg to 900 mg administered intramuscularly every 24 to 48 hours for 2 to 4 days, depending on the severity of the infection .

Side Effects and Contraindications

While generally effective, this compound can cause side effects such as nausea, abdominal pain, and irregular heartbeat. It is contraindicated in patients with significant heart, liver, or kidney problems .

Treatment of Canine Leishmaniasis

This compound is also used in veterinary medicine to treat canine leishmaniasis. A study highlighted its effectiveness when combined with allopurinol, showing a significant reduction in clinical scores and improvement in laboratory parameters among treated dogs.

- Clinical Study Findings : In a cohort of dogs treated with this compound at a dose of 50 mg/kg twice daily, 91.9% showed improvement after six months. However, approximately 29.8% experienced adverse effects ranging from local reactions to severe systemic issues .

Administration Protocols

The administration of this compound typically involves subcutaneous injections or intralesional therapy, tailored according to the severity of the lesions .

Comparative Efficacy Studies

| Study Reference | Treatment Comparison | Cure Rate | Adverse Events |

|---|---|---|---|

| Methylglucamine vs Amphotericin B | 94% (both) | Similar rates | |

| Methylglucamine + Allopurinol (Canine) | 91.9% improvement | 29.8% adverse effects |

Global Availability and Regulatory Status

This compound is included in the World Health Organization's List of Essential Medicines due to its critical role in treating leishmaniasis. It is available in several regions, particularly in Southern Europe and Latin America, but not widely used in the United States .

Comparison with Similar Compounds

Chemical and Structural Differences

Key Insight : The choice of ligand influences solubility, stability, and bioavailability. This compound’s oligomeric structure may enhance tissue retention compared to linear polymers like sodium stibogluconate .

Pharmacological and Clinical Profiles

Key Insight: this compound’s intralesional use minimizes systemic toxicity, whereas sodium stibogluconate’s intravenous use is associated with severe side effects .

Physicochemical and Manufacturing Considerations

- Stability : this compound solutions hydrolyze over time, requiring fresh preparation . Sodium stibogluconate is more stable but degrades under heat .

Q & A

Q. What are the established methods for synthesizing methylglucamine antimonate, and how can reaction conditions be optimized to ensure stoichiometric control?

this compound is synthesized via the reaction of pentavalent antimony with N-methyl-d-glucamine. Key parameters include maintaining a molar ratio of antimony to N-methyl-d-glucamine at approximately 1:1.37 to achieve coordination complexes . Reaction pH, temperature, and purification steps (e.g., dialysis or crystallization) must be standardized to minimize hydrolysis and ensure product stability. Osmolality measurements and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying stoichiometry and structural integrity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to elucidate the coordination structure of this compound?

¹H-NMR spectra of this compound reveal shifts in hydroxyl group resonances compared to free N-methyl-d-glucamine, indicating coordination between antimony and hydroxyl moieties. Advanced NMR techniques (e.g., 2D correlation spectroscopy) can map binding sites, while mass spectrometry (e.g., electrospray ionization) identifies oligomeric species such as (NMG-Sb)n-NMG (NMG = N-methyl-d-glucamine). These methods confirm the presence of dynamic equilibria between monomeric and oligomeric forms in aqueous solutions .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

Stability studies should include osmolality measurements to detect hydrolysis, which increases osmolality by up to 45% over 8 days in diluted solutions . High-performance liquid chromatography (HPLC) paired with inductively coupled plasma mass spectrometry (ICP-MS) monitors antimony leaching and degradation products. Accelerated stability testing (e.g., elevated temperature/humidity) should follow ICH guidelines, with data analyzed using kinetic models to predict shelf-life .

Advanced Research Questions

Q. How can researchers reconcile contradictory structural data between molar ratios (Sb:NMG = 1:1.37) and molecular formula predictions (C7H17NO5·HSbO3)?

Discrepancies arise from the compound’s dynamic oligomerization in solution. While the molecular formula suggests a 1:1 ratio, experimental data (e.g., osmometry, ICP-MS) reveal a higher antimony content due to the formation of Sb-NMG-Sb bridges and oligomers like NMG-Sb-NMG (507 atomic mass units). Researchers should integrate multiple techniques: X-ray diffraction for crystalline forms, mass spectrometry for oligomer identification, and computational modeling to simulate equilibrium states .

Q. What methodologies are effective for analyzing trace arsenic contamination in this compound formulations, and how can antimony-induced interference be mitigated?

Hydride generation-cryotrapping-atomic absorption spectrometry (HG-CT-AAS) enables arsenic speciation with detection limits of 30–70 ng L⁻¹. The T-valve system is critical to exclude stibine (SbH₃) interference during analysis. Method validation requires spike-recovery experiments (85–110% recovery) and cross-validation with ICP-MS for total arsenic quantification. Batch-specific variations (0.9–2.3 mg L⁻¹ inorganic arsenic) highlight the need for rigorous quality control .

Q. How should researchers design experiments to address contradictory clinical efficacy data, such as variable cure rates in combination therapies?

Inconsistent clinical outcomes (e.g., 90% vs. 35% cure rates in phase 2/3 trials) may stem from differences in drug preparation (e.g., locally compounded vs. GMP-grade formulations). Controlled studies should standardize drug sourcing, validate antimony bioavailability via pharmacokinetic profiling, and employ blinded, randomized designs. Meta-analyses of batch-specific impurities (e.g., arsenic levels) can identify confounding variables .

Q. What strategies are recommended for resolving spectral overlaps in Raman or X-ray fluorescence (XRF) analyses of antimony-containing compounds in complex matrices?

For Raman spectroscopy, baseline correction and multivariate analysis (e.g., principal component analysis) differentiate lead antimonate signals (e.g., 300–500 cm⁻¹ bands) from matrix interference. In XRF, monochromatic excitation sources and advanced deconvolution software isolate antimony L-lines (e.g., Sb Lα at 3.6 keV) from overlapping elements like lead or iron .

Methodological Considerations Table

| Research Objective | Recommended Techniques | Key Parameters |

|---|---|---|

| Structural elucidation | ¹H-NMR, ESI-MS, osmometry | Hydroxyl coordination shifts, oligomer mass peaks |

| Stability assessment | HPLC-ICP-MS, osmolality tracking | Hydrolysis rates, Sb leaching |

| Trace arsenic analysis | HG-CT-AAS with T-valve, ICP-MS | Detection limits, stibine interference mitigation |

| Clinical batch variability analysis | Pharmacokinetic profiling, impurity screening (HPLC-UV/ICP-MS) | Bioavailability, impurity thresholds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.